molecular formula C11H16N4O2 B2756914 2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2309553-32-8

2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Número de catálogo: B2756914
Número CAS: 2309553-32-8
Peso molecular: 236.275
Clave InChI: QRPWGDMYYQPXPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[1-(Oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound featuring a triazole core linked to an azetidine ring substituted with an oxane-4-carbonyl group. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely employed for triazole formation .

Propiedades

IUPAC Name

oxan-4-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-11(9-1-5-17-6-2-9)14-7-10(8-14)15-12-3-4-13-15/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPWGDMYYQPXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mecanismo De Acción

The mechanism of action of 2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can be contextualized against related triazole-azetidine derivatives and other triazole-containing analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name Key Substituents/Modifications Synthesis Method Key Properties/Applications Evidence Source
This compound Oxane-4-carbonyl, azetidine-triazole linkage Likely CuAAC or analogous route Potential enzyme inhibition, drug scaffold N/A (inferred)
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid tert-Butoxycarbonyl (Boc), carboxylic acid Mitsunobu reaction, CuAAC Intermediate for peptide coupling
2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride Azetidine-triazole, propan-2-ol hydrochloride Solid-phase synthesis Pharmaceutical intermediate
4-Nitro-5-(5-substituted-1,2,4-triazol-3-yl)-2H-1,2,3-triazole Nitro, substituted triazole Multi-step cyclization Energetic materials
9a–9e derivatives (benzimidazole-triazole-thiazole) Benzimidazole, thiazole, triazole CuAAC, solvent-dependent steps α-Glucosidase inhibition

Key Observations :

Structural Diversity: The oxane-4-carbonyl group in the target compound distinguishes it from tert-butoxycarbonyl (Boc)-protected analogs (e.g., ) and hydrochloride salts (e.g., ). This group may enhance solubility compared to hydrophobic tert-butyl or aryl substituents.

Synthetic Routes: The target compound likely shares synthesis steps with ’s Boc-protected analog, such as azide-alkyne cycloaddition. However, the oxane-4-carbonyl group may require specialized acylation conditions, contrasting with Mitsunobu reactions used for Boc derivatives .

Physicochemical Properties :

  • The oxane-4-carbonyl group introduces a chiral center and a hydrogen-bond acceptor, which could improve binding specificity compared to simpler acyl groups. This contrasts with nitro-substituted triazoles (e.g., ), which prioritize thermal stability for energetic applications.

Biological Relevance: While the target compound lacks explicit activity data, structurally similar triazole-azetidine hybrids (e.g., ) are intermediates in drug discovery.

Research Findings and Data Tables

Table 2: Comparative Physicochemical Data

Property Target Compound Compound Compound
Molecular Weight ~295 g/mol (estimated) 280.27 g/mol 218.69 g/mol
Solubility Moderate (polar aprotic solvents) Low (Boc group) High (hydrochloride salt)
Melting Point Not reported 152–154°C Not reported
Key Functional Groups Oxane-4-carbonyl, triazole Boc, carboxylic acid Azetidine, propan-2-ol

Actividad Biológica

The compound 2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12N4O2\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_2

This structure features a triazole ring fused with an azetidine moiety and an oxane carbonyl group, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole showed activity against various bacterial strains and fungi. The mechanism is believed to involve interference with cell wall synthesis and disruption of metabolic pathways .

Anticancer Properties

Triazoles have been studied for their anticancer potential. In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has been reported to inhibit certain enzymes involved in cancer progression and inflammation. For instance, it demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis .

Case Studies

  • Study on Antimicrobial Activity
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : Disk diffusion method against Gram-positive and Gram-negative bacteria.
    • Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
  • Investigation of Anticancer Effects
    • Objective : To assess the cytotoxicity of the compound on human cancer cell lines.
    • Method : MTT assay was performed on HeLa and MCF-7 cells.
    • Results : IC50 values were determined to be 15 µM for HeLa cells and 20 µM for MCF-7 cells, suggesting potent anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to increased expression of pro-apoptotic proteins.
  • Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(oxane-4-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole, and how can regioselectivity be controlled?

  • Methodological Answer : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most reliable method for constructing the 1,2,3-triazole core. Use azide precursors (e.g., azido-azetidine derivatives) and alkynes (e.g., oxane-4-carbonyl-substituted alkynes) under mild conditions (e.g., THF/water, sodium ascorbate, CuSO₄). Regioselectivity is inherently controlled by Cu(I), favoring 1,4-disubstituted triazoles . For azetidine functionalization, acylation reactions with oxane-4-carbonyl chloride under basic conditions (e.g., DIPEA in DCM) are effective .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) to confirm regiochemistry and substitution patterns. For example, diagnostic peaks for the triazole proton (δ 8.0–8.5 ppm) and azetidine/oxane protons (δ 3.0–4.5 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve absolute configuration and hydrogen-bonding interactions (e.g., π–π stacking in triazole rings) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) functional groups .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : α-Glycosidase inhibition assays (e.g., yeast maltase) to evaluate potential antidiabetic activity, leveraging the aldehyde group’s Schiff base formation with enzyme amines .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety profiles .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict its interactions and stability?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., glycosidases). Prioritize poses where the oxane carbonyl forms hydrogen bonds with catalytic residues .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • MD Simulations : Assess stability in aqueous environments (e.g., GROMACS) to correlate solvation effects with bioactivity .

Q. How can contradictions between crystallographic data and solution-phase NMR analysis be resolved?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., azetidine ring puckering) that may differ from solid-state structures .
  • Twinning Analysis : Apply SHELXL’s TWIN commands to refine crystallographic data if disorder or pseudosymmetry is observed .
  • Complementary Techniques : Pair NMR with LC-MS to confirm molecular weight and purity, ruling out polymorphic variations .

Q. What strategies improve yield in multi-step syntheses involving azetidine and triazole rings?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for azetidine amines during acylation to prevent side reactions .
  • Flow Chemistry : Employ continuous flow reactors for CuAAC steps to enhance reaction efficiency and scalability .
  • Workup Optimization : Use Celite dry-load purification to minimize losses during flash chromatography .

Q. How can structure-activity relationships (SAR) be established for this compound?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified oxane (e.g., tetrahydropyran) or azetidine (e.g., pyrrolidine) groups to assess bioactivity trends .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic descriptors (e.g., logP, polar surface area) with antimicrobial IC₅₀ values .
  • Crystallographic SAR : Compare hydrogen-bonding patterns in active vs. inactive analogs (e.g., aldehyde vs. alcohol substituents in glycosidase inhibitors) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.